11-Fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;formic acid
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Overview
Description
11-Fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[64002,6]dodeca-8,11-dien-5-ol;formic acid is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;formic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the fluoro group: This step usually requires the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Imination: The imino group is introduced through a reaction with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
11-Fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;formic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
11-Fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[640
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of 11-Fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;formic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride
- (2R,4S,6S)-11-ethyl-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one
Uniqueness
11-Fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;formic acid is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to similar compounds. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
CAS No. |
37697-53-3 |
---|---|
Molecular Formula |
C10H12FN3O6 |
Molecular Weight |
289.22 g/mol |
IUPAC Name |
11-fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;formic acid |
InChI |
InChI=1S/C9H10FN3O4.CH2O2/c10-3-1-13-8-6(5(15)4(2-14)16-8)17-9(13)12-7(3)11;2-1-3/h1,4-6,8,11,14-15H,2H2;1H,(H,2,3) |
InChI Key |
DUMGDEDCTIQBSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=N)N=C2N1C3C(O2)C(C(O3)CO)O)F.C(=O)O |
Origin of Product |
United States |
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